molecular formula C16H15ClFN3O2S B4945641 ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride

ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride

Cat. No.: B4945641
M. Wt: 367.8 g/mol
InChI Key: APZHQOJOGZRFBC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H15ClFN3O2S and its molecular weight is 367.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0557538 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

Research on thieno[2,3-d]pyrimidines, which include ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride, has revealed various methods of synthesis. A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which can be extended to the preparation of compounds like this compound, was described by Santilli, Kim, and Wanser (1971) (Santilli, Kim, & Wanser, 1971). Additionally, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines was investigated, which is relevant due to the structural similarity to this compound (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological and Pharmacological Applications

There are several studies that have explored the biological and pharmacological potential of thieno[2,3-d]pyrimidines. For example, Shanmugasundaram et al. (2011) conducted a study on the synthesis and biological evaluation of pyrido(2,3-d)pyrimidine-carboxylate derivatives, which include compounds structurally similar to this compound, revealing potential antibacterial, antifungal, and antitumor activity (Shanmugasundaram et al., 2011).

Chemical Properties and Reactions

The chemical properties and reactions of thieno[2,3-d]pyrimidines, which can be extrapolated to the compound of interest, have been a subject of research. For instance, Krolenko and Vlasov (2019) examined the Suzuki reaction of ethyl4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, a compound closely related to the one , and investigated its further transformations (Krolenko & Vlasov, 2019). This research provides insight into the reactivity and potential applications of such compounds in the field of chemistry.

Properties

IUPAC Name

ethyl 4-(4-fluoroanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S.ClH/c1-3-22-16(21)13-9(2)12-14(18-8-19-15(12)23-13)20-11-6-4-10(17)5-7-11;/h4-8H,3H2,1-2H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZHQOJOGZRFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3=CC=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride
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ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride
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ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride
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ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride
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ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride
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ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride

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